2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-phenylacetamide
Description
2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-phenylacetamide is a pyrimidine derivative featuring a 4-amino-6-oxo-5-phenyl-substituted dihydropyrimidine core linked via a sulfanyl group to an N-phenylacetamide moiety. Its molecular formula is C₁₈H₁₆N₄O₂S, with a molar mass of 352.42 g/mol.
Properties
IUPAC Name |
2-[(4-amino-6-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c19-16-15(12-7-3-1-4-8-12)17(24)22-18(21-16)25-11-14(23)20-13-9-5-2-6-10-13/h1-10H,11H2,(H,20,23)(H3,19,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCWIGAHGAUOGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(NC2=O)SCC(=O)NC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-phenylacetamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the condensation of an appropriate aldehyde with a thiourea derivative under acidic conditions to form the pyrimidine ring. This intermediate is then reacted with a phenylacetamide derivative in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenylacetamide group, where halides or other nucleophiles replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, nucleophiles, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects on physicochemical properties and bioactivity:
Table 1: Structural and Molecular Comparison
Key Observations :
- Allyl and methyl substituents () introduce steric bulk and lipophilicity, which may improve membrane permeability but reduce aqueous solubility . The DAPY motif () replaces the sulfanyl bridge with an amino linker, enabling π-π stacking with hydrophobic enzyme pockets (e.g., HIV-1 reverse transcriptase) .
- Biological Activity: Diarylpyrimidines (e.g., ) are established non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment, highlighting the importance of aromatic substituents in enzyme binding . Sulfanyl-linked compounds (e.g., ’s oxadiazole derivatives) demonstrate α-glucosidase and cholinesterase inhibition, suggesting the target compound’s sulfanyl group may confer similar enzymatic interactions .
Physicochemical and Pharmacokinetic Properties
Table 2: Predicted Physicochemical Properties
| Compound Name | pKa (Predicted) | Density (g/cm³) | LogP (Estimated) |
|---|---|---|---|
| Target Compound | Not reported | Not reported | ~3.2* |
| Compound | 7.83 ± 0.50 | 1.22 ± 0.1 | ~2.8 |
| Compound | Not reported | Not reported | ~1.5 |
*LogP estimated using fragment-based methods.
Key Observations :
Research Findings and Therapeutic Potential
- Enzyme Inhibition : Sulfanyl-acetamide derivatives (e.g., ’s 8q) inhibit α-glucosidase (IC₅₀ = 49.71 µM), suggesting the target compound may target carbohydrate-metabolizing enzymes .
- Antiviral Activity: Diarylpyrimidines () bind HIV-1 RT with IC₅₀ values in the nanomolar range. The target compound’s phenyl-pyrimidine core may mimic this activity, but the sulfanyl bridge could alter binding kinetics .
- Antibacterial Potential: Limited data exist for the target compound, but structurally related oxadiazole-sulfanyl acetamides () show weak antibacterial effects, indicating a possible niche application .
Biological Activity
The compound 2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-phenylacetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring structure with a phenyl group and an acetamide moiety. Its unique configuration contributes to its biological activity.
Chemical Structure
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H15N3O2S |
| Molecular Weight | 299.36 g/mol |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The mechanisms of action include:
- Cell Cycle Arrest : The compound induces G0/G1 and G2/M phase arrest in cancer cells, which prevents cell division.
- Apoptosis Induction : It triggers apoptosis through intrinsic pathways, leading to programmed cell death in cancerous cells.
Antimicrobial Activity
The compound has also shown promising results as an antimicrobial agent. Studies have reported its effectiveness against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
These effects are attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Enzyme Inhibition
The compound acts as an enzyme inhibitor, particularly targeting specific kinases involved in cancer progression. This inhibition can lead to reduced tumor growth and metastasis.
The biological activity of this compound involves multiple pathways:
- Targeting Receptors : The compound binds to various receptors and enzymes, modulating their activity.
- Signal Transduction Pathways : It influences key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
Case Studies
Several studies have been conducted to explore the biological effects of this compound:
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects on MCF-7 cells.
- Findings : The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer properties.
-
Antimicrobial Efficacy Study :
- Objective : To assess the antimicrobial activity against E. coli.
- Results : The compound demonstrated significant inhibition zones in agar diffusion tests.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
